molecular formula C8H8F3NS B12984913 2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

Cat. No.: B12984913
M. Wt: 207.22 g/mol
InChI Key: IPYWFXBSZIYXDI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is a heterocyclic compound featuring a thiophene ring fused with a cyclopentane ring and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine typically involves the functionalization of the thiophene ring and subsequent cyclization reactions. One common method includes the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit histone deacetylases or interact with sphingosine-1-phosphate receptors, leading to anti-inflammatory and immunoregulatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is unique due to its fused ring structure and the presence of a trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8F3NS

Molecular Weight

207.22 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

InChI

InChI=1S/C8H8F3NS/c9-8(10,11)7-6(12)4-2-1-3-5(4)13-7/h1-3,12H2

InChI Key

IPYWFXBSZIYXDI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2N)C(F)(F)F

Origin of Product

United States

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